![molecular formula C11H10ClN3OS B501057 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 165682-58-6](/img/structure/B501057.png)

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

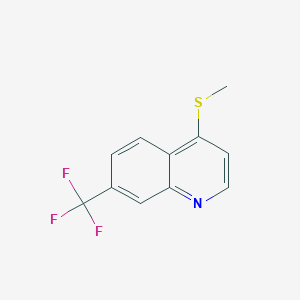

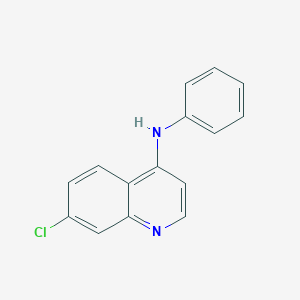

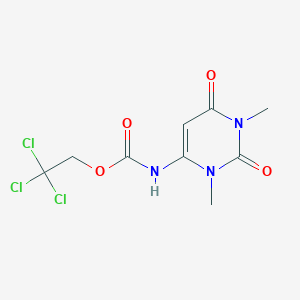

The compound “3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one” is a chemical compound with a molecular weight of 240.72 . It is related to the compound “5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole”, which has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .

Molecular Structure Analysis

The 3D structure of the related compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Applications De Recherche Scientifique

Antimicrobial Activities

This compound is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activities . The synthesis of high nitrogen-containing heterocyclic systems like this compound has been attracting increasing interest over the past decade because of their utility in various applications, especially chemotherapy .

Potential 11β-HSD1 Inhibitor

The compound has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol . Therefore, inhibitors of this enzyme could lead to the development of important therapeutic agents .

Structural Analysis

The compound’s 3D-structure has been confirmed by single-crystal X-ray diffraction . Hirshfeld surface analysis indicated that H… H, C-H…c, C-H… Cl and especially C-H… N hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .

Density Functional Theory (DFT) Studies

DFT calculations were conducted to explore the properties of the compound, free from the influence of the crystal field . The DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .

Frontier Molecular Orbital Energies and Net Atomic Charges

These were calculated to elucidate the electronic properties of the compound . These results provided insight into areas of the molecule that may present with the ability to form binding interactions at the 11β-HSD1 active site .

Molecular Docking Experiments

These experiments revealed important intermolecular interactions between the compound and 11β-HSD1 . These results indicate that the compound may be considered for further drug design endeavors .

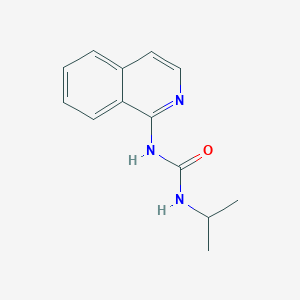

Mécanisme D'action

Target of Action

The primary target of the compound “3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one” is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .

Mode of Action

The compound interacts with its target, 11β-HSD1, by forming binding interactions at the active site of the enzyme .

Biochemical Pathways

The inhibition of 11β-HSD1 by this compound affects the biochemical pathway involving cortisol. By inhibiting 11β-HSD1, the compound reduces the conversion of inactive cortisone to active cortisol, thereby reducing the symptoms associated with excessive body cortisol .

Pharmacokinetics

The compound’s structure, particularly the presence of an adamantyl moiety, suggests that it may have relatively higher lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of 11β-HSD1 by this compound leads to a reduction in the symptoms associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUGQMVDIYFEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]benzoate](/img/structure/B500977.png)

![Methyl 3-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]phenylcarbamate](/img/structure/B500978.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]-5-methylbenzoate](/img/structure/B500987.png)